molecular formula C15H24OSi B8332832 Tert-butyl-(4-isopropenyl-phenoxy)-dimethyl-silane

Tert-butyl-(4-isopropenyl-phenoxy)-dimethyl-silane

Cat. No. B8332832
M. Wt: 248.43 g/mol
InChI Key: GANAAUIATAGRLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl-(4-isopropenyl-phenoxy)-dimethyl-silane is a useful research compound. Its molecular formula is C15H24OSi and its molecular weight is 248.43 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl-(4-isopropenyl-phenoxy)-dimethyl-silane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl-(4-isopropenyl-phenoxy)-dimethyl-silane including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C15H24OSi

Molecular Weight

248.43 g/mol

IUPAC Name

tert-butyl-dimethyl-(4-prop-1-en-2-ylphenoxy)silane

InChI

InChI=1S/C15H24OSi/c1-12(2)13-8-10-14(11-9-13)16-17(6,7)15(3,4)5/h8-11H,1H2,2-7H3

InChI Key

GANAAUIATAGRLR-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1=CC=C(C=C1)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl(triphenylphosphonium) bromide (17.1 g, 48.0 mmol) was suspended in THF (96 mL) and cooled to 0° C. n-Butyllithium (2.5 M in hexane, 19.2 mL, 48.0 mmol) was added dropwise to the mixture. The red solution was stirred at rt for 0.5 h. 1-[4-(tert-Butyl-dimethyl-silanyloxy)-phenyl]-ethanone (10.0 g, 40.0 mmol) was added. The solution turned bright yellow and a white precipitate formed. The mixture was stirred for 1 h at rt and then the solution was quenched with saturated NaHCO3. The aqueous phase was extracted with diethyl ether and the combined organic layers were washed with saturated NaHCO3. The organic layers were dried over sodium sulfate, filtered and concentrated. The resultant mixture was eluted through a plug of silica gel (hexanes) and the filtrate was concentrated to provide tert-butyl-(4-isopropenyl-phenoxy)-dimethyl-silane (8.36 g, 84%) as a colorless oil. ESI MS (m/z 249, M+H).
Quantity
19.2 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
17.1 g
Type
catalyst
Reaction Step Three
Name
Quantity
96 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.